beta-Streptozocin

Description

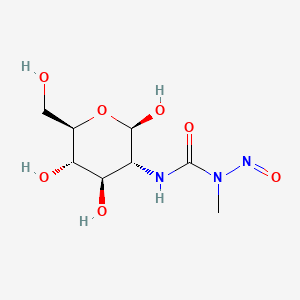

Structure

3D Structure

Properties

CAS No. |

66395-17-3 |

|---|---|

Molecular Formula |

C8H15N3O7 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7-/m1/s1 |

InChI Key |

ZSJLQEPLLKMAKR-NYMZXIIRSA-N |

Isomeric SMILES |

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)N=O |

Canonical SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Origin of Product |

United States |

Mechanisms of Action in Experimental Systems

Intracellular Metabolic Fate and Decomposition Pathways

Once inside the cell, beta-Streptozocin undergoes decomposition, leading to the formation of highly reactive molecules that are central to its cytotoxic mechanism.

The N-methyl-N-nitrosourea moiety of STZ is chemically unstable and undergoes spontaneous degradation within the cell. This decomposition generates a highly reactive methylcarbonium ion (CH3+). This electrophilic species readily alkylates various cellular macromolecules, most notably DNA. The formation of these DNA adducts is a critical step in initiating cellular damage. In addition to the methylcarbonium ion, the decomposition of STZ also yields isocyanate, another reactive molecule that can carbamoylate proteins, further contributing to cellular dysfunction.

Beta-Streptozocin is also a potent generator of nitric oxide (NO). nih.gov The N-methyl-N-nitrosourea side chain has the ability to release NO, a highly reactive free radical. nih.gov This surge in intracellular NO contributes significantly to the cytotoxic effects of STZ. NO and its reactive derivative, peroxynitrite, can cause damage to DNA, proteins, and lipids. In pancreatic beta-cells, which have low levels of free radical scavenging enzymes, this NO-mediated damage is particularly pronounced. nih.gov The induction of inducible nitric oxide synthase (iNOS) has been observed in response to STZ, further amplifying the production of NO and exacerbating cellular stress. nih.govscite.ai

Molecular and Cellular Perturbations

The reactive intermediates and nitric oxide generated from beta-Streptozocin trigger a cascade of detrimental events at the molecular and cellular levels.

A key molecular event following STZ exposure is the alkylation of DNA by the methylcarbonium ion. This DNA damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a DNA repair enzyme that, upon activation, utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) polymers at the site of DNA damage. nih.govnih.gov However, extensive DNA damage leads to the overactivation of PARP, resulting in a significant depletion of cellular NAD+ pools. nih.gov This depletion of NAD+, a crucial coenzyme in cellular respiration, cripples ATP production and leads to an energy crisis within the cell, ultimately causing necrotic cell death. nih.govnih.gov Studies in PARP-deficient mice have shown remarkable protection from STZ-induced diabetes, underscoring the critical role of PARP activation in the pathogenic process. nih.gov

The mitochondria are a primary target of STZ-induced toxicity. nih.govnih.gov The compound induces mitochondrial dysfunction through several mechanisms. The depletion of NAD+ directly impairs the function of the electron transport chain, leading to reduced ATP synthesis. nih.gov Furthermore, STZ and its reactive products can directly damage mitochondrial components. Studies have shown that STZ treatment leads to an inhibition of mitochondrial respiratory enzyme complexes I, II/III, and IV. nih.gov This inhibition, coupled with increased oxidative stress, results in a decline in mitochondrial membrane potential and further compromises cellular energy metabolism. mdpi.com

The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including nitric oxide, is a hallmark of STZ-induced cytotoxicity. nih.govnih.gov This leads to a state of severe oxidative stress, overwhelming the cell's antioxidant defense systems. An increase in lipid peroxidation, a marker of oxidative damage to cell membranes, is commonly observed in STZ-treated cells. researchgate.net Concurrently, there is a depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This imbalance in the cellular redox state contributes to widespread damage to cellular components and activates apoptotic pathways. nih.govnih.gov

The following table presents a summary of research findings on the molecular and cellular perturbations induced by beta-Streptozocin.

| Perturbation | Key Findings |

| DNA Alkylation & PARP Activation | STZ causes DNA strand breaks, leading to overactivation of PARP and depletion of cellular NAD+. nih.govnih.gov |

| Mitochondrial Dysfunction | Inhibition of respiratory chain complexes, decreased ATP production, and reduced mitochondrial membrane potential. mdpi.comnih.govnih.gov |

| Alterations in Cellular Redox State | Increased production of ROS and RNS, leading to lipid peroxidation and depletion of antioxidant defenses like GSH. nih.govresearchgate.net |

DNA Alkylation and Genotoxicity

Beta-Streptozocin is recognized as a potent genotoxic agent, a characteristic attributed to the N-methyl-N-nitrosourea (MNU) moiety within its structure bohrium.comnih.gov. This component enables the compound to act as a powerful alkylating agent, directly modifying the structure of DNA and leading to a cascade of cellular damage nih.govresearchgate.net.

The interaction of beta-streptozocin with DNA results in the formation of several types of lesions. As an alkylating agent, it transfers a methyl group to DNA bases, leading to the creation of methylated purines, such as N7-methylguanine nih.govresearchgate.net. In addition to base methylation, beta-streptozocin has been shown to cause alkylation of the DNA phosphate backbone, resulting in the formation of phosphotriesters researchgate.net. The culmination of this damage manifests as DNA adducts, alkali-labile sites, and ultimately, single and double-strand breaks in the DNA molecule nih.govresearchgate.net.

| Type of Lesion | Description | Key References |

|---|---|---|

| Methylated Purines | Addition of a methyl group to purine bases, notably forming N7-methylguanine. | nih.govresearchgate.net |

| Phosphotriesters | Alkylation of the phosphate groups in the DNA backbone. | researchgate.net |

| DNA Strand Breaks | Disruption of the phosphodiester bonds, leading to breaks in one or both strands of the DNA helix. | nih.govresearchgate.net |

| Alkali-Labile Sites | Damaged sites on the DNA that are susceptible to breakage under alkaline conditions. | nih.govresearchgate.net |

| DNA Adducts | Covalent attachment of the streptozocin (B7790348) molecule or its reactive components to the DNA molecule. | nih.gov |

The extensive DNA damage caused by beta-streptozocin triggers a robust cellular response, primarily involving DNA repair mechanisms. The cell attempts to correct the induced lesions through processes such as unscheduled DNA synthesis nih.govresearchgate.netnih.gov. However, this repair process itself can be detrimental. The enzymatic removal of alkylated bases creates breaks in the DNA strand, which in turn over-activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP) nih.govnih.gov. PARP is critical for DNA repair, but its excessive activation leads to a severe depletion of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and consequently, a reduction in cellular adenosine (B11128) triphosphate (ATP) levels nih.govnih.govdiabetesjournals.org. This critical energy depletion impairs normal cellular functions and can ultimately lead to cell death diabetesjournals.org. Studies have highlighted the role of various DNA repair genes, including MPG, Atm, and Parp, in determining cellular susceptibility to beta-streptozocin-induced damage nih.gov.

The genotoxicity of beta-streptozocin extends beyond single-base lesions and strand breaks to cause large-scale damage at the chromosomal level. Experimental studies have demonstrated that exposure to beta-streptozocin leads to a significant increase in the frequency of chromosomal aberrations nih.govresearchgate.netnih.gov. Furthermore, it is known to induce other cytogenetic effects, such as the formation of micronuclei and an increase in sister chromatid exchanges (SCEs), which are indicators of genetic damage and genomic instability nih.govresearchgate.netnih.gov.

Oxidative Stress Induction

In addition to its direct genotoxic effects, beta-streptozocin is a potent inducer of oxidative stress, a state of imbalance between the production of reactive species and the cell's ability to detoxify them nih.govusamvcluj.ronih.gov. This oxidative damage is a key contributor to its cytotoxicity.

Beta-Streptozocin stimulates the generation of both reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the cell nih.govnih.govcellphysiolbiochem.com. Studies have shown a dose- and time-dependent increase in intracellular ROS production in cells treated with beta-streptozocin nih.govresearchgate.net. The intracellular metabolism of the compound is believed to yield nitric oxide (NO), a key RNS, which contributes to nitrosative stress and further exacerbates DNA damage usamvcluj.roresearchgate.net. The generation of these highly reactive molecules, including superoxide radicals and hydroxyl radicals, leads to widespread damage of cellular components, including lipids, proteins, and nucleic acids nih.govmdpi.com.

Beta-Streptozocin disrupts the cell's natural antioxidant defenses, further tipping the balance towards oxidative stress cellphysiolbiochem.com. A primary target of this disruption is glutathione (GSH) metabolism nih.govnih.gov. Research has shown that beta-streptozocin administration leads to a decrease in the levels of reduced glutathione, a critical intracellular antioxidant, in tissues such as the pancreas and liver nih.gov. Concurrently, there can be an initial compensatory increase in the activity of enzymes like glutathione S-transferase (GST) and glutathione peroxidase (GSH-Px) as the cell attempts to mitigate the oxidative assault nih.gov.

Another crucial component of the antioxidant system affected is superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical. Studies have shown that beta-streptozocin can inhibit SOD activity, and increased SOD activity has been linked to increased resistance to the compound's toxic effects nih.govmdpi.com. In experimental models, a decrease in copper-zinc superoxide dismutase (Cu-Zn SOD) activity has been observed following treatment nih.gov. The depletion and inhibition of these key antioxidant systems render cells more vulnerable to the damaging effects of the ROS and RNS generated by beta-streptozocin cellphysiolbiochem.comnih.gov.

| Parameter | Observed Effect | Key References |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased production | nih.govnih.govcellphysiolbiochem.comresearchgate.net |

| Reactive Nitrogen Species (RNS) / Nitric Oxide (NO) | Increased production | usamvcluj.rocellphysiolbiochem.comresearchgate.net |

| Glutathione (GSH) | Decreased levels in pancreatic and hepatic tissues | nih.gov |

| Glutathione S-Transferase (GST) | Activity may initially increase as a defense mechanism, but can decrease with toxicity | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Activity is inhibited or decreased | nih.govnih.govnih.gov |

Lipid Peroxidation and Protein Carbonylation as Markers of Damage

Beta-Streptozocin (STZ) administration in experimental models is widely associated with the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. wisdomlib.org This oxidative stress leads to cellular damage, and two key biomarkers used to quantify this damage are lipid peroxidation and protein carbonylation. mdpi.com

Lipid peroxidation is the oxidative degradation of lipids, which results in cell membrane damage. In STZ-induced diabetic models, an increase in lipid peroxidation is a common finding in various tissues, including the liver, sciatic nerves, and brain. nih.govelsevierpure.com For instance, studies in rats have shown a significant increase in lipid peroxidation in the liver and sciatic tissues within the first 24 hours of STZ administration. nih.gov This process is often measured by the levels of by-products like malondialdehyde (MDA) and 8-iso-PGF2alpha. nih.govresearchgate.net Increased levels of these markers indicate significant oxidative damage to lipids. frontiersin.org

Protein carbonylation refers to the formation of carbonyl groups (aldehydes and ketones) on protein side chains, which is a hallmark of severe oxidative protein damage. mdpi.comnih.gov This modification can lead to a loss of protein function, aggregation, and degradation. mdpi.com In experimental diabetic pregnancies induced by STZ, an increase in plasma protein carbonyl content has been observed in the maternal subjects. nih.gov Similarly, treatment of diabetic animals with antioxidants has been shown to decrease the elevated levels of protein carbonyls in the liver, highlighting the role of oxidative stress in this process. nih.gov These findings establish lipid peroxidation and protein carbonylation as reliable markers for the oxidative damage component of STZ's mechanism of action. researchgate.net

Table 1: Markers of Oxidative Damage Induced by Beta-Streptozocin

| Marker Type | Specific Marker | Observed Effect of STZ | Affected Tissues/Fluids |

|---|---|---|---|

| Lipid Peroxidation | Malondialdehyde (MDA), Thiobarbituric acid reactive substances (TBARS) | Increased Levels elsevierpure.commdpi.com | Liver, Sciatic Nerve, Brain nih.govelsevierpure.com |

| Lipid Peroxidation | 8-iso-PGF2alpha | Increased Levels nih.gov | Urine, Plasma nih.gov |

| Protein Carbonylation | Protein Carbonyls (PC) | Increased Levels nih.govnih.gov | Plasma, Liver nih.govnih.gov |

| Protein Damage | Advanced Oxidation Protein Products (AOPP) | Increased Levels nih.gov | Liver nih.gov |

Mitochondrial Dysfunction

Mitochondria are primary targets of beta-Streptozocin-induced cytotoxicity. mdpi.comnih.gov The compound triggers a cascade of events leading to profound mitochondrial dysfunction, which is a central element in its mechanism of action. This dysfunction manifests as impaired energy metabolism, altered membrane integrity, and significant morphological changes. nih.govnih.gov

Beta-Streptozocin significantly compromises the mitochondrial respiratory chain, leading to a reduction in adenosine triphosphate (ATP) synthesis. mdpi.comnih.gov Studies on various cell lines, including pancreatic Rin-5F cells and human hepatoma HepG2 cells, have demonstrated that STZ inhibits the activities of several respiratory enzyme complexes. mdpi.comnih.gov

Specifically, STZ treatment has been shown to cause a significant inhibition of NADH ubiquinone oxidoreductase (Complex I) and succinate-cytochrome c reductase (Complex II/III). nih.gov The activity of the terminal respiratory enzyme, Complex IV (cytochrome c oxidase), is also markedly inhibited. mdpi.com This disruption of the electron transport chain impairs the generation of the proton-motive force necessary for ATP synthesis, resulting in depleted cellular ATP levels. nih.govnih.gov This energy depletion is a critical factor contributing to the cytotoxic effects of STZ. elsevierpure.comfrontiersin.org

Table 2: Effect of Beta-Streptozocin on Mitochondrial Respiratory Complexes

| Mitochondrial Complex | Enzyme Name | Observed Effect of STZ | Reference Cell/Animal Model |

|---|---|---|---|

| Complex I | NADH ubiquinone oxidoreductase | Significant Inhibition mdpi.comnih.gov | Rin-5F pancreatic cells, HepG2 cells mdpi.comnih.gov |

| Complex II/III | Succinate-cytochrome c reductase | Significant Inhibition nih.gov | Rin-5F pancreatic cells nih.gov |

| Complex IV | Cytochrome c oxidase | Marked Inhibition elsevierpure.commdpi.com | HepG2 cells, Rat Brain elsevierpure.commdpi.com |

| - | ATP Synthesis | Decreased/Inhibited nih.govnih.gov | Rin-5F pancreatic cells nih.govnih.gov |

Beta-Streptozocin induces a reduction in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. mdpi.comnih.gov This loss of membrane potential is a direct consequence of the impaired electron transport chain and contributes to the uncoupling of oxidative phosphorylation. nih.gov

Furthermore, STZ affects the activity of key mitochondrial enzymes that are sensitive to oxidative stress. A prominent example is aconitase, a Krebs cycle enzyme located in the mitochondrial matrix. mdpi.com Aconitase contains an iron-sulfur cluster that is highly susceptible to inactivation by reactive oxygen and nitrogen species. mdpi.commdpi.com STZ treatment leads to a marked, dose-dependent inhibition of aconitase activity. mdpi.comnih.govnih.gov This inhibition serves as a biomarker for increased mitochondrial oxidative stress and further disrupts the Krebs cycle, exacerbating the impairment of cellular respiration. mdpi.comresearchgate.net

Beyond its functional impacts, beta-Streptozocin also induces significant alterations in mitochondrial morphology. Mitochondria are dynamic organelles that undergo continuous cycles of fusion and fission to maintain their health and function. mdpi.com Exposure to STZ promotes a shift towards excessive mitochondrial fission, resulting in a fragmented mitochondrial network. frontiersin.orgnih.govresearchgate.net

This process is mediated by the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. mdpi.com STZ treatment has been shown to increase the phosphorylation and translocation of Drp1 from the cytoplasm to the mitochondria, triggering fragmentation. frontiersin.orgresearchgate.net This excessive fission is not merely a structural change but is causally linked to increased ROS production, reduced ATP levels, and the initiation of apoptotic pathways. frontiersin.orgresearchgate.net Inhibiting Drp1-mediated fission has been demonstrated to suppress STZ-induced pathological effects, indicating that mitochondrial fragmentation is a critical step in its cytotoxic mechanism. frontiersin.org

Interference with Nicotinamide Adenine Dinucleotide (NAD+) Metabolism and Poly(ADP-ribose) Polymerase (PARP) Activation

A crucial mechanism of beta-Streptozocin's cytotoxicity involves its ability to cause DNA damage, which in turn leads to the overactivation of the nuclear enzyme Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.govmdpi.com STZ acts as a DNA alkylating agent, inducing strand breaks in the DNA of susceptible cells, particularly pancreatic beta-cells. nih.govnih.govnih.gov

This DNA damage serves as a trigger for the activation of PARP-1, a key enzyme in DNA repair. nih.govmdpi.com Upon activation, PARP-1 cleaves its substrate, Nicotinamide Adenine Dinucleotide (NAD+), to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. nih.govmolbiolcell.org While this is a normal part of the DNA repair process, massive DNA damage caused by STZ leads to the hyperactivation of PARP-1. nih.gov This excessive activation results in the rapid and severe depletion of cellular NAD+ pools. nih.govnih.gov Since NAD+ is an essential cofactor for cellular energy metabolism, its depletion leads to a catastrophic energy crisis, characterized by a drop in ATP levels, which ultimately contributes to necrotic cell death. nih.govnih.gov Studies using PARP-deficient mice have shown that these animals are protected from STZ-induced diabetes, confirming the central role of PARP activation in the compound's diabetogenic action. nih.gov

Protein Modification and Enzyme Inhibition (e.g., Carbamoylation, O-GlcNAcase)

Beta-Streptozocin's mechanisms of action also include the modification of proteins and direct inhibition of key enzymes. One significant target is O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from nuclear and cytosolic proteins. nih.govnih.gov STZ, being a glucosamine-nitrosourea compound, acts as an analogue of N-acetylglucosamine (GlcNAc). researchgate.netportlandpress.com

STZ directly inhibits O-GlcNAcase activity. nih.govnih.gov It enters the enzyme's active site where it is converted into a compound that mimics the natural transition state but is energetically more stable. nih.govresearchgate.net This stable analog is processed very slowly, effectively blocking the active site and inhibiting the enzyme. nih.gov The inhibition of O-GlcNAcase leads to an accumulation of O-GlcNAcylated proteins within the cell, a state that disrupts numerous cellular processes and contributes to cytotoxicity. nih.govresearchgate.net The particular sensitivity of pancreatic beta-cell O-GlcNAcase to STZ may help explain the compound's specific toxicity towards these cells. nih.govportlandpress.com

Induction of Endoplasmic Reticulum Stress

Beta-Streptozocin (β-STZ) has been shown to induce endoplasmic reticulum (ER) stress in pancreatic β-cells, a critical factor contributing to cellular dysfunction and demise. The ER is a vital organelle responsible for protein folding and calcium homeostasis. Disruption of these functions leads to an accumulation of unfolded or misfolded proteins, triggering a cellular stress response known as the unfolded protein response (UPR).

One of the primary mechanisms by which β-STZ induces ER stress is through the disruption of intracellular calcium homeostasis. Research in a mouse model demonstrated that β-STZ administration leads to a depletion of calcium from the ER. This is achieved by decreasing the expression of genes responsible for transporting calcium into the ER and increasing the expression of genes that facilitate its removal. The resulting calcium depletion from the ER lumen is a potent inducer of the UPR.

Upon induction of ER stress by β-STZ, several key molecular markers are upregulated. These include the 78 kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP), a central regulator of the UPR. Studies have shown that pancreatic β-cells are particularly susceptible to ER stress, and markers such as BiP and C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor, are elevated in response to conditions that mimic β-cell stress, including exposure to toxins like streptozotocin (B1681764). nih.govdiabetesjournals.org The activation of the PERK pathway, another sensor of ER stress, also contributes to cell death via the downstream activation of CHOP. diabetesjournals.org This sustained ER stress and activation of the UPR can ultimately overwhelm the cell's adaptive capacity, leading to the initiation of apoptosis.

Table 1: Key Molecular Events in beta-Streptozocin-Induced Endoplasmic Reticulum Stress

| Molecular Event | Description | Key Molecules Involved |

|---|---|---|

| Disruption of Calcium Homeostasis | Depletion of calcium ions from the endoplasmic reticulum lumen. | Genes regulating calcium transport |

| Activation of the Unfolded Protein Response (UPR) | Cellular stress response to accumulated unfolded/misfolded proteins. | GRP78/BiP, PERK, IRE1α, ATF6 |

| Upregulation of Pro-Apoptotic Factors | Increased expression of proteins that promote programmed cell death. | CHOP |

Mechanisms of Cellular Apoptosis and Necrosis

Beta-Streptozocin is known to induce both apoptosis and necrosis in pancreatic β-cells, with the mode of cell death being dose-dependent. At lower concentrations, β-STZ predominantly triggers apoptosis, a programmed and controlled form of cell death. Conversely, at higher concentrations, it tends to cause necrosis, a more chaotic and inflammatory form of cell death. uq.edu.au

The apoptotic cascade initiated by β-STZ involves multiple interconnected pathways:

DNA Alkylation and PARP Activation: The nitrosourea (B86855) moiety of β-STZ acts as an alkylating agent, causing significant DNA damage. This damage triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). PARP activation, in an attempt to repair the damaged DNA, consumes large amounts of its substrate, nicotinamide adenine dinucleotide (NAD+).

Energy Depletion: The excessive consumption of NAD+ by PARP leads to a rapid depletion of cellular NAD+ pools. As NAD+ is a critical coenzyme in cellular respiration, its depletion results in decreased ATP production and a severe energy crisis within the cell. nih.govresearchgate.net This energy depletion is a key factor in pushing the cell towards apoptosis. Studies have shown that in mice with a disrupted PARP gene, the depletion of NAD+ is prevented, and they are resistant to β-STZ-induced β-cell destruction. nih.gov

Mitochondrial Pathway Activation: The cellular stress and energy deficit trigger the intrinsic pathway of apoptosis. This is characterized by changes in the expression of the Bcl-2 family of proteins. Treatment with β-STZ has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. researchgate.netresearchgate.netnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.

Caspase Activation: The released cytochrome c forms a complex with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9, forming the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.netresearchgate.net Studies have documented a dose- and time-dependent increase in the activities of both caspase-9 and caspase-3 in response to β-STZ treatment. nih.gov

Necrosis, which is more prominent at higher doses of β-STZ, is primarily a consequence of overwhelming cellular damage and catastrophic energy depletion. The extensive DNA damage and PARP hyperactivation lead to such a severe and rapid loss of NAD+ and ATP that the cell cannot sustain its basic functions, including the energy-dependent process of apoptosis. nih.gov This results in the loss of membrane integrity, swelling of the cell and organelles, and eventual lysis, releasing intracellular contents and triggering an inflammatory response.

Table 2: Dose-Dependent Effects of beta-Streptozocin on Cell Death Modality in INS-1 Cells

| beta-Streptozocin Concentration | Predominant Cell Death Pathway | Percentage of Apoptotic Cells | Percentage of Necrotic Cells |

|---|---|---|---|

| 15 mM (for 1 hr) | Apoptosis | Higher Rate | Lower Rate |

| 30 mM (for 1 hr) | Necrosis and Apoptosis | 17% | 22% |

Data from a study on the murine pancreatic β-cell line, INS-1. uq.edu.au

Table 3: Key Molecular Players in beta-Streptozocin-Induced Apoptosis and Necrosis

| Molecule | Role in Cell Death | Effect of beta-Streptozocin |

|---|---|---|

| Poly(ADP-ribose) polymerase (PARP) | DNA repair enzyme; its hyperactivation leads to NAD+ depletion. | Activated by DNA damage. |

| Nicotinamide adenine dinucleotide (NAD+) | Essential coenzyme for cellular respiration and substrate for PARP. | Depleted due to PARP hyperactivation. nih.govresearchgate.net |

| Adenosine triphosphate (ATP) | Main energy currency of the cell. | Depleted as a consequence of NAD+ depletion. nih.govresearchgate.net |

| Bcl-2 | Anti-apoptotic protein that preserves mitochondrial integrity. | Expression is decreased. researchgate.netresearchgate.netnih.govresearchgate.net |

| Bax | Pro-apoptotic protein that promotes mitochondrial permeabilization. | Expression is increased. researchgate.netresearchgate.netnih.govresearchgate.net |

| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway. | Activated following cytochrome c release. researchgate.netnih.gov |

| Caspase-3 | Executioner caspase that dismantles the cell during apoptosis. | Activated by caspase-9. researchgate.netresearchgate.netnih.govnih.gov |

Preclinical Research Models and Methodologies

Rodent Models of Diabetes Mellitus Induction

Streptozotocin (B1681764) (STZ), a naturally occurring chemical, is widely utilized in preclinical research to induce diabetes mellitus in rodent models. nih.govbohrium.com Its diabetogenic properties were first described in 1963, and it functions by selectively destroying the insulin-producing pancreatic beta-cells. bohrium.commedsci.org The glucose moiety in its structure facilitates its transport into beta-cells via the Glucose Transporter 2 (GLUT2), which is highly expressed on rodent pancreatic beta-cells. mdpi.comnih.govnih.gov This selective uptake is a key reason for its widespread use in creating animal models of both type 1 and type 2 diabetes. nih.govcreative-biolabs.com The specific diabetic phenotype induced depends largely on the protocol used for STZ administration. nih.gov

Models of T1DM are typically created to mimic the state of absolute insulin (B600854) deficiency that characterizes the human form of the disease. medsci.orgnoblelifesci.com The most common approach involves the administration of a single, high dose of streptozotocin to rodents. mdpi.comnoblelifesci.com

The administration of a single high dose of streptozotocin is a well-established method for inducing a condition in rodents that resembles T1DM. mdpi.comnih.gov This protocol leads to the rapid and extensive destruction of pancreatic beta-cells. noblelifesci.comnih.gov Once inside the beta-cells, STZ acts as a DNA alkylating agent, causing DNA strand breaks. nih.govmdpi.comnih.gov This damage triggers a cascade of cellular events, including the activation of poly (ADP-ribose) polymerase (PARP), which depletes intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and ATP stores, ultimately leading to cellular necrosis and apoptosis. nih.govresearchgate.netoup.com

The cytotoxic effect is potent, resulting in a near-complete ablation of the beta-cell population within a short period, typically within 24 to 48 hours. nih.govnih.gov This massive and acute destruction of insulin-producing cells is the primary mechanism behind the induction of severe hyperglycemia, a hallmark of T1DM. nih.govnih.gov Histological examination of the pancreas in these models confirms the extensive degranulation and necrotic destruction of beta-cells within the islets of Langerhans. noblelifesci.comnih.gov

The single high-dose STZ model effectively replicates several key pathophysiological features of human T1DM. bohrium.com The near-total destruction of beta-cells leads to severe insulin deficiency, resulting in pronounced and stable hyperglycemia, often with blood glucose levels exceeding 300 mg/dL. bohrium.comnoblelifesci.comnih.gov Consequently, these animals exhibit little to no measurable insulin or C-peptide production, mirroring the condition of patients with advanced T1DM. nih.govmdpi.com

Clinically, the induced diabetic state manifests with characteristic symptoms such as polydipsia (excessive thirst), polyuria (frequent urination), and weight loss despite normal or increased food intake. bohrium.com However, a critical distinction is that the standard single high-dose STZ model does not replicate the autoimmune component of human T1DM; the beta-cell destruction is a direct toxic effect of the chemical rather than an immune-mediated attack. medsci.org Despite this limitation, the model is highly valued for its ability to rapidly and consistently produce a state of severe insulin-dependent diabetes, making it suitable for studying the complications of diabetes and for screening potential therapies that aim to replace or supplement insulin. bohrium.comnoblelifesci.com

In contrast to T1DM models, the goal of T2DM models is to replicate a state of relative insulin deficiency combined with insulin resistance. nih.govqeios.com This is achieved using protocols that cause only partial destruction of beta-cells, often in conjunction with methods to induce insulin resistance. medsci.orgnih.gov

To more closely mimic the pathophysiology of human T2DM, researchers employ several modified streptozotocin protocols. These methods are designed to induce a less severe, non-ketotic diabetes characterized by both impaired insulin secretion and insulin resistance. nih.govnih.gov

Multiple Low-Dose (MLD) Streptozotocin: This protocol involves administering multiple smaller doses of STZ over several consecutive days. nih.govqeios.com This approach leads to a more gradual destruction of beta-cells. While sometimes used to model a slower-onset, immune-mediated T1DM, it can also be adapted for T2DM research, as it results in a partial loss of beta-cell mass. creative-biolabs.comnih.govphysiology.org

High-Fat Diet (HFD) and Streptozotocin: This is one of the most widely used models for T2DM. nih.govresearchgate.netmdpi.com Animals, typically rats or mice, are first fed a diet high in fat for several weeks to months. researchgate.netbiorxiv.org This diet induces obesity and peripheral insulin resistance. nih.govbiorxiv.org Following the dietary induction of insulin resistance, a single low dose of STZ is administered. mdpi.comresearchgate.net This combination effectively mimics the "two-hit" nature of human T2DM, where underlying insulin resistance is compounded by a subsequent decline in beta-cell function. nih.govnih.gov

Nicotinamide and Streptozotocin: In this model, nicotinamide (a form of vitamin B3 and a precursor to NAD+) is administered shortly before a dose of STZ. nih.govnih.gov Nicotinamide provides partial protection to the beta-cells from the cytotoxic effects of STZ by inhibiting PARP activation and preserving intracellular NAD+ levels. researchgate.netnih.gov This results in the destruction of only a portion of the beta-cells, leading to a stable, mild to moderate hyperglycemia with preserved, albeit impaired, insulin secretion. nih.govnih.gov This model is particularly useful for studying non-obese T2DM. nih.gov Often, this method is also combined with a high-fat diet to incorporate the element of insulin resistance. mdpi.comnih.gov

| Protocol | Primary Mechanism | Key Pathophysiological Features | Typical Rodent Species |

|---|---|---|---|

| High-Fat Diet + Low-Dose STZ | Induction of insulin resistance (HFD) followed by partial beta-cell destruction (STZ). nih.govqeios.com | Obesity, insulin resistance, hyperglycemia, dyslipidemia. nih.govbiorxiv.org | Rats (Wistar, Sprague-Dawley), Mice (C57BL/6J, ICR). nih.govnih.gov |

| Nicotinamide + STZ | Partial protection of beta-cells by nicotinamide against STZ-induced cytotoxicity. nih.govnih.gov | Mild-to-moderate non-ketotic hyperglycemia, impaired but present insulin secretion, typically non-obese. researchgate.netnih.gov | Rats (Wistar, Sprague-Dawley), Mice. nih.govnih.gov |

| Multiple Low-Dose STZ | Gradual, cumulative beta-cell damage leading to partial beta-cell mass reduction. nih.govphysiology.org | Progressive hyperglycemia, variable insulin resistance. nih.govqeios.com | Mice (C57BL/6J, BALB/c). nih.govphysiology.org |

The development of the T2DM phenotype in these models hinges on two critical events: the development of insulin resistance and the induction of partial, non-lethal damage to the pancreatic beta-cells.

Strain and Species-Specific Susceptibility in Model Induction

The efficacy of streptozotocin (STZ) in inducing a diabetic phenotype is not uniform across all experimental animals; it is significantly influenced by the species and even the specific strain of the animal used. This variability is a critical consideration in preclinical research design.

Generally, rats are considered more sensitive to the diabetogenic effects of STZ than mice. creative-biolabs.com Within a species, different strains can exhibit markedly different responses. For instance, a comparative study between Wistar and Wistar-Kyoto (WKY) rats revealed that Wistar rats are more susceptible to developing diabetic complications like cardiomyopathy and hypertriglyceridemia following STZ administration. oup.com At moderate doses, Wistar rats showed significant cardiac dysfunction, a higher degree of hyperglycemia, and lower pancreatic insulin content compared to WKY rats receiving the same dose. oup.com However, this apparent resistance in WKY rats was overcome with a higher dose of STZ, suggesting a difference in the threshold for β-cell toxicity between the strains. oup.com

The sex of the animal is another determining factor, with males of certain strains being more susceptible to STZ than females. researchgate.net The genetic background, particularly the Major Histocompatibility Complex (MHC) haplotype, plays a role in the susceptibility to autoimmune processes that can be triggered or exacerbated by the initial β-cell damage caused by STZ. nih.gov The selective uptake of STZ is mediated by the glucose transporter 2 (GLUT2), and the expression levels of this transporter in pancreatic β-cells can vary between species, contributing to the observed differences in susceptibility. mdpi.comwikipedia.org For example, while GLUT2 is the primary glucose sensor in rodent β-cells, its role is considered less central in human β-cells. wikipedia.org This fundamental difference underscores the major species-specific variations in susceptibility to β-cell injury between humans and rodents. oup.com

Table 1: Strain and Species-Specific Susceptibility to Streptozotocin

| Factor | Observation | Implication for Research |

| Species | Rats are generally more sensitive to STZ than mice. creative-biolabs.com | Model selection must align with research goals, considering the desired severity of the diabetic phenotype. |

| Strain (Rats) | Wistar rats show higher susceptibility to STZ-induced cardiomyopathy and hypertriglyceridemia compared to Wistar-Kyoto (WKY) rats at moderate doses. oup.com | The choice of rat strain can determine the presence and severity of specific diabetic complications being studied. |

| Sex | Male animals are often more susceptible to the diabetogenic effects of STZ than females. researchgate.net | Studies should be designed with sex as a biological variable, and results may not be generalizable between sexes. |

| Genetic Background | MHC haplotype can influence the development of T1DM, affecting the immune response to STZ-induced β-cell damage. nih.gov | In studies focusing on the immunological aspects of diabetes, the genetic background of the animal model is a critical factor. |

Anomeric Forms of Streptozotocin and Differential Toxicity in Models

Streptozotocin, a glucose analog, exists in two anomeric forms: alpha (α) and beta (β). Research has demonstrated that these anomers possess different biological activities and toxicities, which is a crucial factor in the induction of experimental diabetes. The α-anomer of streptozotocin has been shown to be significantly more potent in causing β-cell necrosis than the β-anomer, particularly at lower to moderate doses. nih.govdiabetesjournals.org

In a study using male rats, intravenous injection of the α-anomer produced significantly greater β-cell damage at doses of 30, 35, and 40 mg/kg body weight compared to the β-anomer. nih.govdiabetesjournals.org This differential toxicity suggests that the α-form has a higher affinity for or is more effectively processed by the cellular targets within the β-cell. However, at higher doses, this observed difference in toxicity between the two anomeric forms diminishes. nih.govdiabetesjournals.org

The mechanism of STZ's toxicity is believed to be mediated through recognition and uptake by the β-cell. nih.govdiabetesjournals.org This is supported by findings that substances like 3-O-Methyl glucose can protect against the toxic effects of both anomers, although the α-anomer remains more toxic even in its presence. nih.govdiabetesjournals.org When STZ is dissolved in an aqueous solution, it undergoes mutarotation, eventually forming an equilibrium mixture of both anomers. For this reason, it is recommended that researchers use anomer-equilibrated solutions (prepared more than two hours before injection) to ensure consistent and reproducible results, as the variable potency of fresh, non-equilibrated solutions could introduce significant variability. researchgate.net

Table 2: Differential Toxicity of Streptozotocin Anomers

| Anomer | Relative Toxicity | Dose-Dependent Effect | Protective Agents |

| alpha-Streptozocin | More toxic to pancreatic β-cells than the beta-anomer. nih.govdiabetesjournals.org | Significantly greater necrosis at doses of 30-40 mg/kg in rats. nih.govdiabetesjournals.org | Protection by 3-O-Methyl glucose is observed, but α-STZ remains more potent. nih.gov |

| beta-Streptozotocin | Less toxic to pancreatic β-cells than the alpha-anomer. nih.govdiabetesjournals.org | Differences in toxicity are less apparent at higher doses. nih.govdiabetesjournals.org | Also protected by 3-O-Methyl glucose. nih.gov |

Considerations for Model Stability and Reproducibility in Research

The stability and reproducibility of streptozotocin-induced diabetes models are paramount for the validity of preclinical research findings. Several methodological factors must be carefully controlled to achieve consistent results.

One of the most critical factors is the preparation of the STZ solution. STZ is chemically unstable in aqueous solutions that are not buffered to an acidic pH. nih.gov Therefore, it is standard practice to dissolve STZ in a cold, acidic citrate (B86180) buffer (typically pH 4.0-4.5) immediately before administration to prevent its degradation. mdpi.comnih.gov The solution should be injected within minutes of preparation to ensure its potency. mdpi.com

The route of administration also impacts model reproducibility. Intravenous (IV) injection of STZ is often reported to produce a more stable and reproducible diabetic model compared to intraperitoneal (IP) injection. researchgate.netnih.gov The dosage strategy is another key determinant of the model's characteristics. A single high dose of STZ typically induces rapid and severe β-cell necrosis, leading to a model of Type 1 diabetes. mdpi.com In contrast, a multiple low-dose protocol often results in a more gradual onset of hyperglycemia with insulitis, which can be a more stable condition for long-term studies. nih.gov This protracted administration avoids the high mortality rates associated with single high doses. nih.gov

Model stability is also threatened by mortality due to metabolic crises. In the first 24 hours post-injection, animals are at risk of severe hypoglycemia due to the massive release of insulin from dying β-cells. researchgate.netnih.gov After this initial phase, severe and sustained hyperglycemia becomes the primary concern. researchgate.net To mitigate these risks and improve survival and stability, measures such as providing access to glucose or sucrose (B13894) solutions in the first 24-48 hours and administering insulin for long-term hyperglycemia are often employed. researchgate.netnih.gov

In Vitro Cellular Models

Pancreatic Beta-Cell Lines (e.g., RINm5F, MIN6) in Toxicity Studies

Pancreatic beta-cell lines are indispensable tools for investigating the direct cytotoxic mechanisms of streptozotocin at the cellular level. The rat insulinoma cell line RINm5F and the mouse insulinoma cell line MIN6 are among the most frequently used models. researchgate.netnih.gov These cell lines express the GLUT2 transporter, which facilitates the specific uptake of STZ, mimicking the in vivo targeting of pancreatic β-cells. mdpi.comnih.gov

Studies using RINm5F cells have shown that STZ induces a dose-dependent decrease in cell viability. researchgate.net Exposure to STZ leads to significant oxidative stress, characterized by the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effect. nih.gov The resulting cellular damage includes DNA damage and activation of apoptotic pathways. nih.gov For example, STZ treatment in RINm5F cells can induce Bcl-2 dependent apoptosis. mdpi.com

Similarly, the MIN6 cell line is widely used to explore STZ-induced β-cell dysfunction and death. Research demonstrates that STZ exposure in MIN6 cells increases intracellular ROS levels and triggers apoptosis, evidenced by the activation of caspase-3. researchgate.net Further investigation into cellular signaling has revealed that STZ can increase the susceptibility of MIN6 cells to cytokine-induced injury. nih.gov While STZ alone may not directly activate the NFκB signaling pathway, it can lower the threshold for its activation by inflammatory cytokines like TNFα, exacerbating the inflammatory response and cell death. nih.gov

Table 3: Use of Pancreatic Beta-Cell Lines in STZ Toxicity Research

| Cell Line | Origin | Key Findings in STZ Research |

| RINm5F | Rat Insulinoma | Exhibits dose-dependent cytotoxicity. researchgate.net STZ induces oxidative stress, DNA damage, and apoptosis. nih.govmdpi.com |

| MIN6 | Mouse Insulinoma | STZ increases intracellular ROS and activates caspase-3, leading to apoptosis. researchgate.net STZ enhances susceptibility to cytokine-induced injury and can modulate NFκB signaling. nih.gov |

Non-Pancreatic Cell Lines (e.g., HepG2, SH-SY5Y, Astrocytoma Cells, Hematopoietic Cell Lines) for Broader Cellular Effect Analysis

To understand the broader systemic and off-target effects of streptozotocin, researchers utilize various non-pancreatic cell lines. These models help to dissect the compound's toxicity in tissues that may be affected during in vivo studies, such as the liver and nervous system.

The human hepatoma cell line, HepG2, is a valuable model for studying STZ-induced hepatotoxicity. Investigations have shown that STZ induces cytotoxicity in HepG2 cells through mechanisms involving increased oxidative and nitrosative stress, leading to mitochondrial respiratory dysfunction. mdpi.comnih.gov Although HepG2 cells are generally more resistant to STZ than pancreatic β-cells, the compound can still induce apoptosis and adversely affect antioxidant metabolism, providing insight into the liver-related complications observed in diabetes. mdpi.comnih.gov

The human neuroblastoma cell line, SH-SY5Y, is frequently used to model STZ's neurotoxic effects, which are relevant to diabetic neuropathy and the links between diabetes and neurodegenerative diseases like Alzheimer's. nih.gov Interestingly, the impact of STZ on SH-SY5Y cells is highly dependent on their differentiation state. In their undifferentiated state, the cells are more susceptible to the direct cytotoxic effects of STZ. nih.gov However, upon differentiation into a more mature neuron-like phenotype using retinoic acid, the cells become less sensitive to direct cytotoxicity but more prone to developing insulin resistance following STZ treatment. This makes the differentiated SH-SY5Y model particularly useful for studying alterations in neuronal insulin signaling. nih.gov

While astrocytoma and various hematopoietic cell lines are also used in toxicology, specific detailed research focusing on their interaction with beta-streptozocin is less commonly reported in the primary literature compared to HepG2 and SH-SY5Y cells. However, their use would be critical for analyzing glial cell responses and potential immunomodulatory or myelosuppressive effects of the compound, respectively.

Primary Cell Culture Systems (e.g., Cerebellar Granule Cells, Adult Hippocampal Neural Stem Cells) for Neurotoxicity Research

Primary cell cultures provide a model system that more closely resembles the in vivo environment compared to immortalized cell lines, making them highly valuable for neurotoxicity research.

Primary cultures of cerebellar granule cells have been used to demonstrate the direct neurotoxic effects of STZ. Exposure of these neurons to STZ induces a strong, dose-dependent cell death. nih.gov The underlying mechanism involves a significant impairment of glucose metabolism and mitochondrial function. This leads to a decrease in mitochondrial membrane potential, subsequent intracellular calcium overload, and ultimately, neuronal death. Ultrastructural analysis reveals chromatin clumping and swelling of mitochondria, confirming severe cellular distress. nih.gov

The impact of STZ on neurogenesis is studied using primary cultures of adult hippocampal neural stem cells (NSCs). Research using this model has shown that STZ inhibits the proliferation of NSCs, as indicated by a reduction in the number and size of neurospheres. nih.gov Furthermore, STZ primarily impairs the differentiation of these stem cells into new neurons, while having less effect on their differentiation into astrocytes. nih.gov Mechanistic studies in this system have pointed to alterations in the expression of molecules related to insulin and glucose metabolism, such as a significant reduction in the expression of Glucose Transporter 3 (GLUT3), as a key factor mediating STZ's inhibitory effects on neurogenesis. nih.gov

Broad Spectrum Research Applications and Investigated Biological Outcomes

Investigation of Diabetes Pathogenesis and Complications

Beta-streptozocin is a glucosamine-nitrosourea compound known for its targeted toxicity towards pancreatic β-cells, the primary producers of insulin (B600854). mdpi.comnih.gov This selective cytotoxicity is largely attributed to its uptake through the GLUT2 glucose transporter, which is highly expressed on rodent pancreatic β-cells. tandfonline.commdpi.comdergipark.org.tr This property has made streptozotocin (B1681764) (STZ), in its various forms, an invaluable tool for inducing experimental models of both type 1 and type 2 diabetes in laboratory animals, thereby facilitating detailed investigation into the disease's multifaceted complications. mdpi.comnih.gov

Pancreatic Islet Physiology and Pathology Research

Research using β-streptozocin has been fundamental to understanding the mechanisms of β-cell death and dysfunction in diabetes. The compound's cytotoxic action involves DNA alkylation by its methyl nitrosourea (B86855) moiety, which leads to DNA fragmentation. tandfonline.com This damage triggers the activation of poly (ADP-ribose) synthetase, a DNA repair enzyme, which can deplete intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) levels, ultimately leading to cell death. mdpi.com Studies have elucidated that STZ can induce both apoptosis (programmed cell death) and necrosis in β-cells, depending on the concentration used. tandfonline.com

The STZ model is widely employed to explore β-cell regeneration and the potential for restoring β-cell mass. researchgate.net For instance, studies have shown that while high-dose STZ leads to severe diabetes, a modest recovery of β-cell function and mass can occur under certain conditions, such as the maintenance of normal blood glucose levels through islet transplantation. oup.com Single-cell transcriptomic analysis of islets from STZ-treated mice has helped to characterize the heterogeneity of remaining β-cells, identifying distinct populations such as Glut2-high and Glut2-low cells, which provides deeper insight into β-cell state and plasticity following injury. researchgate.net

Interestingly, research has highlighted significant species-specific differences in sensitivity to STZ. Human β-cells, when transplanted into nude mice, have demonstrated a remarkable resistance to the toxic effects of STZ compared to rodent β-cells. mdpi.com Further studies have also compared the anomers of streptozotocin, revealing that the alpha-anomer exhibits greater β-cell toxicity at certain doses than the beta-anomer. nih.gov

Table 1: Key Research Findings in Pancreatic Islet Physiology using Streptozotocin

| Research Focus | Key Findings | References |

|---|---|---|

| Mechanism of Cytotoxicity | Enters β-cells via GLUT2 transporter, causes DNA alkylation and fragmentation, leading to apoptosis and necrosis. | tandfonline.commdpi.comtandfonline.com |

| β-Cell Regeneration | STZ-induced diabetic mice show modest abilities to recover β-cell function and mass under normoglycemic conditions. | oup.com |

| Cellular Heterogeneity | Single-cell RNA sequencing identified distinct Glut2-high and Glut2-low β-cell populations after STZ treatment. | researchgate.net |

| Species & Anomer Differences | Human islets are highly resistant to STZ compared to rodent islets. The alpha-anomer of STZ is more toxic than the beta-anomer at specific doses. | mdpi.comnih.gov |

Diabetic Cardiomyopathy Research (e.g., Cardiac Structure, Function, Transcriptome)

The STZ-induced diabetes model is a cornerstone in the investigation of diabetic cardiomyopathy (DCM), a major complication of diabetes characterized by structural and functional abnormalities of the heart muscle. tandfonline.comoup.com Research using this model has demonstrated that diabetes leads to significant cardiac remodeling, including left ventricular hypertrophy and interstitial fibrosis. tandfonline.comnih.gov

Functionally, STZ-induced diabetes in animal models results in both systolic and diastolic dysfunction of the left ventricle. tandfonline.comoup.com Studies have differentiated between models, showing that STZ-induced type 1 diabetes models often lead to cardiomyopathy with a reduced ejection fraction, while type 2 models can result in heart failure with a preserved ejection fraction. tandfonline.com The underlying cellular mechanisms investigated include increased cardiomyocyte apoptosis, oxidative stress, and inflammation. tandfonline.comoup.com

Transcriptome analysis of cardiac tissue from STZ-diabetic animals has provided a global view of the genetic landscape of DCM. tandfonline.comresearchgate.net These studies have identified the deregulation of numerous molecular pathways, including those involved in glucose metabolism, mitochondrial function, pathological cardiac remodeling, and oxidative stress. tandfonline.com For example, global transcriptome data revealed that genes involved in these pathways were more severely deregulated in type 1 diabetic models compared to type 2. tandfonline.com Specific genes, such as Erbb3 and Hspa2, have been identified as potential novel biomarkers for heart failure in the context of diabetes. nih.gov

Table 2: Investigated Outcomes in STZ-Induced Diabetic Cardiomyopathy Models

| Outcome Category | Specific Findings | References |

|---|---|---|

| Structural Changes | Left ventricular hypertrophy, interstitial fibrosis, increased cardiomyocyte size. | tandfonline.comnih.govnih.gov |

| Functional Changes | Diastolic and systolic dysfunction, altered myocardial performance, development of heart failure with preserved or reduced ejection fraction. | tandfonline.comoup.com |

| Cellular & Molecular Changes | Increased cardiomyocyte apoptosis (cell death), oxidative stress, inflammation, mitochondrial dysfunction, altered calcium handling. | tandfonline.comoup.comnih.gov |

| Transcriptome Analysis | Deregulation of genes related to mitochondrial dysfunction, glucose metabolism, cardiac remodeling, and inflammation. Identification of potential biomarkers like Erbb3 and Hspa2. | tandfonline.comresearchgate.netnih.gov |

Diabetic Nephropathy Research

STZ is extensively used to create models of diabetic nephropathy, or kidney damage, a frequent and severe complication of diabetes. researchgate.net Research demonstrates that STZ induces dose-dependent tubular injury in the kidneys, characterized by the loss of the brush border in proximal tubules. dergipark.org.trresearcher.life This damage occurs even in the absence of significantly elevated blood glucose, pointing to a direct cytotoxic effect on renal cells. researchgate.net

Molecular investigations have revealed that STZ's nephrotoxicity is mediated through specific signaling pathways. Unbiased transcriptomics of STZ-treated tubular epithelial cells showed the activation of the p53 signaling pathway. researcher.life Subsequent in vivo studies confirmed that STZ induces DNA damage and activates p53 signaling, which is responsible for the tubular epithelial injury. dergipark.org.trresearchgate.netresearcher.life Histopathological studies in STZ-treated rats show changes similar to early human diabetic nephropathy, such as glomerular hypertrophy, thickening of the glomerular basement membrane, and an increase in mesangial matrix. doaj.org The model has also been used to test the renal-protective effects of various compounds, such as SGLT2 inhibitors, which have been shown to mitigate STZ-induced epithelial injury while not interfering with its cytotoxic effects on pancreatic β-cells. dergipark.org.trresearcher.life

Table 3: Summary of Findings in STZ-Induced Diabetic Nephropathy Research

| Research Area | Key Findings | References |

|---|---|---|

| Histopathology | Tubular injury with loss of brush border, glomerular hypertrophy, thickening of basement membranes. | dergipark.org.trresearcher.lifedoaj.org |

| Molecular Mechanisms | Induction of DNA damage and activation of the p53 signaling pathway in tubular epithelial cells. | dergipark.org.trresearchgate.netresearcher.life |

| Biochemical Markers | Increased serum levels of urea, creatinine, and uric acid in STZ-induced diabetic models. |

| Therapeutic Testing | Model used to demonstrate the renoprotective effects of agents like SGLT2 inhibitors and polyphenols. | dergipark.org.tr |

Diabetic Neuropathy and Neurodegeneration Models (e.g., Alzheimer's Disease, Cognitive Impairment)

The STZ model has proven to be exceptionally versatile, extending its use to the study of both peripheral and central nervous system complications of diabetes.

In the realm of diabetic peripheral neuropathy , STZ-induced diabetic animals reliably develop symptoms that mimic the human condition, such as hyperalgesia (increased sensitivity to pain) and allodynia (pain from stimuli that are not normally painful). nih.gov These models are characterized by a slowing of nerve conduction velocity and a reduction in intraepidermal nerve fiber densities. They serve as a critical platform for understanding the pathophysiology, which involves mitochondrial dysfunction and reduced neurotrophic factor availability, and for screening potential new drugs for pain relief. nih.gov

Perhaps one of the most significant applications of STZ has been in modeling sporadic Alzheimer's disease (sAD) . Intracerebroventricular injection of STZ creates a non-transgenic animal model that develops an "insulin-resistant brain state." mdpi.com This model recapitulates many hallmark features of sAD, including memory and cognitive impairment, glucose hypometabolism, oxidative stress, neuroinflammation, accumulation of amyloid-beta (Aβ), and hyperphosphorylation of the tau protein. mdpi.com This has provided a crucial link between metabolic dysfunction and neurodegeneration, supporting the hypothesis that AD may be a metabolic disease, sometimes referred to as "type 3 diabetes." mdpi.com Studies also show that STZ is particularly toxic to immature neurons, suggesting it can significantly impair neurogenesis.

Table 4: Applications of STZ in Neuropathy and Neurodegeneration Research

| Model Type | Key Pathological Features Investigated | References |

|---|---|---|

| Diabetic Peripheral Neuropathy | Hyperalgesia, allodynia, slowed nerve conduction velocity, degeneration of peripheral nerves. | nih.gov |

| Sporadic Alzheimer's Disease (sAD) | Cognitive impairment, brain insulin resistance, glucose hypometabolism, Aβ accumulation, tau hyperphosphorylation, neuroinflammation, neurodegeneration. | mdpi.com |

| Cognitive Impairment | Impaired spatial learning and memory (observed in Morris Water Maze and Y-maze tasks), reduced neural plasticity. |

| Cellular Neurotoxicity | Selective toxicity to immature neurons, impairment of neurogenesis, induction of neuronal apoptosis. | |

Research into Diabetic Bladder Dysfunction (Diabetic Cystopathy)

STZ-induced diabetic animal models are widely used to study diabetic cystopathy, a common complication involving bladder dysfunction. These models replicate key clinical features, such as increased bladder capacity, increased post-void residual urine volume, and altered micturition frequency.

Table 5: Characteristics of Bladder Dysfunction in STZ-Induced Diabetic Models

| Feature | Observation in STZ Model | References |

|---|---|---|

| Urodynamics | Increased bladder capacity, higher post-void residual volume, increased micturition volume. | |

| Structural Changes | Increased bladder weight, hypertrophy of detrusor smooth muscle and urothelium, increased wall thickness. | |

| Functional Contractility | Greater detrusor smooth muscle contractions in response to carbachol, KCl, and electrical-field stimulation. |

| Molecular Alterations | Increased mRNA expression for muscarinic M3 receptors and L-type Ca2+ channels; increased density of M2-receptors. | |

Lung Pathophysiology in Diabetic Models

While less commonly studied than other complications, the impact of diabetes on lung health is an emerging area of research where the STZ model has been instrumental. Studies using STZ-induced diabetic animals have demonstrated that diabetes can cause and aggravate lung injury. researchgate.net

Histopathological examinations of lung tissue from STZ-diabetic rats reveal significant damage, including vascular congestion, thickened alveolar walls, and infiltration of inflammatory cells. mdpi.com At the ultrastructural level, damage to type 2 pneumocytes, including mitochondrial fragmentation and loss of cristae, has been observed. mdpi.com These structural changes are accompanied by altered lung mechanics, such as decreased lung distensibility and reduced lung compliance in young diabetic rats.

Molecular and cellular studies have identified increased apoptosis and inflammation as key mechanisms. Immunohistochemical analysis shows elevated levels of caspase-3 (an apoptosis marker) and pro-inflammatory cytokines like IL-1β and IL-6 in the lung tissue of diabetic animals. tandfonline.comresearchgate.net Furthermore, STZ-induced diabetes profoundly increases pulmonary neutrophil infiltration and the expression of Toll-like receptor 4 (TLR4), suggesting an enhanced inflammatory response that can aggravate lung injury from other insults like hypoxia. mdpi.comresearchgate.net

Table 6: Findings on Lung Pathophysiology in STZ-Induced Diabetic Models

| Research Area | Key Findings | References |

|---|---|---|

| Histopathology | Thickened alveolar septa, vascular congestion, inflammatory cell infiltration, mitochondrial damage in pneumocytes. | mdpi.com |

| Lung Mechanics | Decreased lung compliance and distensibility, reduced lung volumes. | |

| Inflammation | Increased expression of IL-1β, IL-6, TLR4; elevated neutrophil infiltration and activity (myeloperoxidase). | mdpi.comresearchgate.net |

| Apoptosis | Increased staining for caspase-3, indicating elevated programmed cell death in lung tissue. | tandfonline.com |

Penile Cavernosum Alterations in Diabetic Erectile Dysfunction Research

The use of beta-streptozocin (STZ) to induce diabetes in animal models has been instrumental in studying the pathogenesis of diabetic erectile dysfunction. Research in this area focuses on the structural and functional changes within the corpus cavernosum, the erectile tissue of the penis. In STZ-induced diabetic rats, a key area of investigation has been the alteration of signaling pathways that govern erectile function.

One study explored the impact of STZ-induced diabetes on the calcitonin gene-related peptide (CGRP), a potent vasodilator. The research demonstrated that in diabetic rats, the overexpression of human CGRP (hCGRP) via a recombinant adeno-associated virus (rAAV) vector led to increased levels of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in the corpora cavernosa. nih.gov This intervention significantly improved the erectile response, as measured by intracavernous pressure (ICP) upon electrostimulation of the penile dorsal nerves. nih.gov These findings highlight that STZ-induced diabetes impairs critical vasodilatory mechanisms within the penile cavernosum, a deficit that can be targeted in research settings to explore potential therapeutic strategies. nih.gov

Further research has investigated how local testosterone (B1683101) metabolism within the corpus cavernosum is affected. While not a direct study of STZ's primary effect, related research on androgen modulation provides context. For instance, studies on finasteride, a 5α-reductase inhibitor, in healthy rats have shown that altering testosterone metabolism can impact mediators of erectile function, such as nitric oxide synthase (NOS) activity. nih.govunimi.it This is relevant to STZ models, as diabetes itself is known to affect hormonal profiles and vascular health, contributing to the complex pathology of erectile dysfunction.

| Parameter | Control (Diabetic) | rAAV-hCGRP Treated (Diabetic) | Reference |

| cAMP Level (nmol/L) | 16.7 +/- 2.5 | 48.4 +/- 6.5 | nih.gov |

| cGMP Level (nmol/L) | 0.42 +/- 0.12 | 21.2 +/- 13.6 | nih.gov |

| Intracavernous Pressure (mm Hg) | 22.3 +/- 1.3 | 60.5 +/- 4.5 | nih.gov |

Molecular Mechanisms of Cellular Stress Responses

Role of Inflammation in STZ-Induced Models (e.g., Pro-inflammatory Cytokines, iNOS, COX-2)

The administration of beta-streptozocin is widely recognized to initiate an inflammatory cascade that is central to its cytotoxic effects, particularly on pancreatic β-cells. This process involves the upregulation of several key inflammatory mediators.

Pro-inflammatory Cytokines: Research has demonstrated that STZ-induced diabetes leads to a significant increase in the levels of pro-inflammatory cytokines. In STZ-treated rats, serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were found to be elevated by approximately 3.4-fold and 2.9-fold, respectively. nih.gov TNF-α, in particular, has been implicated in inducing apoptosis of lactotrophs in the pituitary gland of diabetic rats. bioscientifica.com This systemic inflammatory response is a critical component of the pathology observed in these experimental models. nih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The expression of inducible enzymes like iNOS and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response triggered by STZ. nih.govscielo.br The generation of nitric oxide (NO) by iNOS is considered a major factor in the inflammation process and subsequent cell damage. researchgate.net Similarly, COX-2, an enzyme expressed under inflammatory conditions, and its product prostaglandin (B15479496) E₂ (PGE₂) are critical mediators in the autoimmune destruction of β-cells in STZ models. researchgate.netnih.gov Studies have shown that the administration of a selective COX-2 inhibitor can prevent the STZ-mediated destruction of beta cells and the onset of diabetes in mice. researchgate.netnih.gov The upregulation of both iNOS and COX-2 has been consistently observed in the pancreas of STZ-exposed animals, and the suppression of these enzymes is a key mechanism for protective agents investigated in these models. researchgate.netnih.govnih.govmdpi.com

| Inflammatory Mediator | Observation in STZ-Induced Model | Key Finding | References |

| Interleukin-6 (IL-6) | ~3.4-fold increase in serum | Indicates a systemic pro-inflammatory response. | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | ~2.9-fold increase in serum | Associated with systemic inflammation and apoptosis in specific cell types. | nih.govbioscientifica.com |

| Cyclooxygenase-2 (COX-2) | Upregulated in pancreatic tissue | Inhibition prevents STZ-mediated β-cell destruction. | researchgate.netnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Upregulated in pancreatic tissue | Contributes to inflammatory damage and β-cell cytotoxicity. | researchgate.netnih.govnih.gov |

Autophagy and Cell Death Processes in Diabetic Models

Beta-streptozocin-induced diabetes models are characterized by significant cellular stress, leading to programmed cell death (apoptosis) and alterations in autophagy, a cellular recycling process.

Apoptosis: STZ is known to induce apoptosis in a variety of cell types. It enters pancreatic β-cells via the GLUT2 transporter, where it causes DNA damage and generates reactive oxygen species, ultimately leading to apoptosis. spandidos-publications.com This apoptotic process is not limited to the pancreas. Studies have documented STZ-induced apoptosis of retinal neurons in the ganglion cell layer of the mouse retina and of lactotrophs in the pituitary gland of rats. bioscientifica.comarvojournals.org The mechanism in lactotrophs appears to involve the activation of caspase-8 and the extrinsic cell death pathway. bioscientifica.com

Autophagy: The role of autophagy in STZ-induced diabetic models is complex, with studies reporting both inhibition and excessive activation depending on the tissue and specific model. In models of diabetic nephropathy, an abnormality in autophagy is suggested to play an important role in its pathogenesis, with increased expression of the autophagy-initiating protein Beclin1 but lower levels of LC3-II, indicating a potential disruption in the process. nih.gov In diabetic cardiomyopathy, the findings are conflicting; some studies suggest autophagy is inhibited, while others report excessive autophagy contributes to cardiac injury. nih.govmdpi.commdpi.com Research on neutrophils from STZ-induced diabetic rats found that autophagy was impaired, which was associated with increased apoptosis and mitochondrial dysfunction. nih.gov In pulmonary tissue, a prolonged diabetic state induced by STZ and a high-fat diet was found to inhibit the normal activity of autophagy flux, indicated by the upregulation of Beclin-1 and LC3 alongside the downregulation of p62. tbzmed.ac.ir This suggests that incomplete or dysfunctional autophagy contributes to pathological outcomes. tbzmed.ac.ir

Modulation of Biological Effects by Co-administered Agents in Research Studies

Nicotinamide and Pancreatic Beta-Cell Protection

Nicotinamide, the amide form of vitamin B3, is frequently co-administered in research settings to modulate the cytotoxic effects of beta-streptozocin. This combination is widely used to create an animal model of type 2 diabetes, as opposed to the type 1 model induced by STZ alone. nih.govnih.govmdpi.com

The primary role of nicotinamide is to protect pancreatic β-cells from the severe damage inflicted by STZ. nih.govresearchgate.net STZ is known to cause extensive DNA damage in insulin-secreting cells. nih.gov Nicotinamide exerts its protective effect by mitigating this DNA damage and methylation in pancreatic islets. nih.gov It is a precursor of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for enzymes like poly-ADP-ribose-polymerase-1 (PARP-1), which is involved in DNA repair. researchgate.net By preserving intracellular NAD+ pools that would otherwise be depleted by STZ-induced DNA damage, nicotinamide helps maintain cellular energy (ATP) levels and β-cell viability. nih.govnih.gov This partial protection allows a certain percentage of β-cells to survive and continue to secrete insulin, resulting in a state of moderate hyperglycemia and partial insulin deficiency characteristic of type 2 diabetes. nih.govnih.gov The cytoprotective effect of nicotinamide is most effective when administered prior to STZ. juniperpublishers.com

Role of Antioxidants and Scavengers (e.g., Caffeine (B1668208), Resveratrol (B1683913), Tat-DJ-1 Protein)

Given that oxidative stress is a key mechanism of STZ-induced cellular damage, various antioxidants and free radical scavengers have been investigated for their ability to counteract its effects.

Caffeine: In studies using STZ-induced diabetic rats, caffeine has been shown to modulate biomarkers of oxidative stress. nih.gov While caffeine administration did not alter blood glucose levels, it produced favorable changes in the lens. nih.gov Specifically, treatment with caffeine led to a significant increase in the concentration of the antioxidant glutathione (B108866) (GSH) and a decrease in the levels of malondialdehyde (MDA) and advanced oxidation protein products (AOPP), which are markers of lipid peroxidation and protein damage, respectively. nih.govresearchgate.net

Resveratrol: This natural polyphenol, known for its antioxidant properties, has also been studied in STZ models. researchgate.net Pretreatment with resveratrol in diabetic rats resulted in increased activity of the antioxidant enzyme catalase and a significant decrease in lipid peroxidation products like MDA. nih.gov These findings suggest that resveratrol's protective effects are linked to its ability to directly bolster the antioxidative system. researchgate.netnih.gov

Tat-DJ-1 Protein: Research on a fusion protein, Tat-DJ-1, has demonstrated significant protective effects against STZ-induced diabetes in mice. nih.govnih.govresearchgate.net The wild-type Tat-DJ-1 protein was found to markedly inhibit the destruction of pancreatic β-cells. nih.gov Its mechanism involves the suppression of inflammatory and oxidative stress pathways. Transduced Tat-DJ-1 significantly inhibited the activation of the transcription factor NF-κB and the expression of inflammatory enzymes iNOS and COX-2 in the pancreas of STZ-treated mice. nih.govnih.gov

| Co-administered Agent | Model / Tissue | Key Protective Mechanism / Outcome | References |

| Nicotinamide | Rat Pancreatic β-Cells | Reduces STZ-induced DNA damage, preserves β-cell function. | nih.govresearchgate.net |

| Caffeine | Rat Lens | Increases glutathione (GSH), decreases malondialdehyde (MDA) and AOPP. | nih.govresearchgate.net |

| Resveratrol | Rat (Systemic) | Increases catalase activity, decreases MDA. | nih.gov |

| Tat-DJ-1 Protein | Mouse Pancreas | Inhibits β-cell destruction; suppresses NF-κB, iNOS, and COX-2 expression. | nih.govnih.gov |

Effects of Glucose and its Analogues (e.g., 3-O-Methyl Glucose) on Toxicity

The toxicity of beta-streptozocin is intricately linked to its structural similarity to glucose, which facilitates its transport into pancreatic beta cells via the GLUT2 transporter. biorxiv.orgnih.gov This selective uptake is a key determinant of its beta-cell-specific toxicity. Consequently, the presence of glucose and its analogues can modulate the cytotoxic effects of beta-streptozocin, primarily through competitive inhibition of its uptake.

Research has demonstrated that both glucose and its non-metabolizable analogue, 3-O-methyl glucose (3-OMG), can protect pancreatic beta cells from the toxic effects of streptozocin (B7790348). frontiersin.orgnih.gov In studies involving rats, pretreatment with 3-OMG was shown to prevent the alterations typically induced by streptozotocin, suggesting a protective effect against its diabetogenic actions. nih.gov

Notably, 3-O-methyl glucose has been found to be more potent in its protective capacity compared to glucose. frontiersin.orgnih.gov While high concentrations of D-glucose offer a degree of protection against lower doses of streptozocin, 3-OMG provides more robust protection against both anomers of streptozocin (alpha and beta). frontiersin.orgnih.gov This protective effect underscores the role of the glucose transport system in mediating streptozotocin's toxicity. The ability of these glucose analogues to mitigate streptozotocin-induced damage highlights the specificity of the uptake mechanism. It has been observed that mannitol, a sugar alcohol, does not confer similar protection, further emphasizing that the protective effect is specific to molecules recognized by the glucose transporter. frontiersin.org

The protective capacity of glucose itself has been a subject of some nuanced findings. While some earlier studies did not observe glucose protection against streptozotocin in pancreatic beta cells, later experiments demonstrated that high concentrations of D-glucose could indeed afford protection against smaller doses of the toxin. nih.gov The anomer of glucose also appears to play a role, with α-glucose showing a significant protective difference compared to mutarotated D-glucose or β-glucose, particularly against the β-anomer of streptozotocin. nih.gov

Table 1: Protective Effects of Glucose and its Analogues on beta-Streptozocin Toxicity

| Modulating Compound | Observed Effect on beta-Streptozocin Toxicity | Reference |

|---|---|---|

| D-Glucose | Provides a lesser but significant degree of protection against beta-streptozocin-induced beta-cell toxicity, particularly at high concentrations and against lower doses of the toxin. The α-anomer of glucose showed a protective effect against β-streptozocin. | frontiersin.orgnih.gov |

| 3-O-Methyl Glucose | Offers significant protection against the toxic effects of both alpha and beta anomers of streptozotocin. It is more effective than glucose in preventing streptozotocin-induced alterations. | frontiersin.orgnih.govnih.govnih.gov |

| Mannitol | Ineffective in protecting against streptozotocin toxicity at comparable molar concentrations to glucose. | frontiersin.orgnih.gov |

Other Modulating Compounds (e.g., Dihydropyridines, FTO Inhibitors)

Beyond glucose and its direct analogues, other classes of chemical compounds have been investigated for their potential to modulate the biological outcomes associated with beta-streptozocin administration, particularly in the context of the diabetic state it induces.

Dihydropyridines